5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID
Overview
Description
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid is a chemical compound with the molecular formula C16H22ClN3O3. This compound is related to bendamustine, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound’s structure includes a benzimidazole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with 2-chloroethylamine and 2-hydroxyethylamine to introduce the chloroethyl and hydroxyethyl groups.
Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Bendamustine: A chemotherapeutic agent with a similar structure but different functional groups.
Melphalan: Another alkylating agent used in cancer treatment.
Chlorambucil: A related compound with similar anticancer properties.
Uniqueness
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links makes it particularly effective in targeting cancer cells.
Properties
IUPAC Name |
4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTRYOMJJKBZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109882-27-1 | |
Record name | 4-(5-((2-Chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(5-((2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO)-1-METHYL-1H-BENZIMIDAZOL-2-YL)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP861GFN77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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